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Compound of Interest

Compound Name: 3-Methylbenzylamine

Cat. No.: B090883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methylbenzylamine, a primary benzylic amine, is a versatile chemical intermediate with

significant applications in organic synthesis, particularly in the development of pharmaceuticals

and advanced materials. Its structure, featuring a benzyl group substituted with a methyl group

at the meta position, provides a unique combination of steric and electronic properties that

make it a valuable building block for a diverse range of complex molecules. This technical

guide provides a comprehensive overview of 3-Methylbenzylamine, including its chemical

identity, physicochemical properties, synthesis protocols, and applications.

Chemical Identity and Properties
CAS Number: 100-81-2[1]

Synonyms:

m-Xylylamine

α-Amino-m-xylene

M-Tolylmethanamine

(3-Methylphenyl)methanamine
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Benzenemethanamine, 3-methyl-

m-Methylbenzylamine

Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Methylbenzylamine.

Property Value

Molecular Formula C₈H₁₁N

Molecular Weight 121.18 g/mol

Appearance Clear, colorless to light yellow liquid

Boiling Point 202-205 °C (lit.)

Density 0.966 g/mL at 25 °C (lit.)

Refractive Index (n₂₀/D) 1.536 (lit.)

Flash Point 81 °C (177.8 °F) - closed cup

pKa 9.13 ± 0.10 (Predicted)

Solubility
Soluble in organic solvents, limited solubility in

water.

Spectroscopic Data
Spectroscopic data for 3-Methylbenzylamine can be found in various databases. Key spectral

features are available for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are crucial for

its identification and characterization.

Synthesis and Purification
3-Methylbenzylamine is commonly synthesized through the reduction of 3-methylbenzonitrile.

Two primary methods for this transformation are catalytic hydrogenation and chemical

reduction with metal hydrides.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b090883?utm_src=pdf-body
https://www.benchchem.com/product/b090883?utm_src=pdf-body
https://www.benchchem.com/product/b090883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis via Catalytic
Hydrogenation of 3-Methylbenzonitrile
This protocol describes a general procedure for the synthesis of 3-Methylbenzylamine by the

catalytic hydrogenation of 3-methylbenzonitrile.

Materials:

3-Methylbenzonitrile

Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

Ethanol or Methanol (solvent)

Hydrogen gas (H₂)

High-pressure reactor (autoclave)

Procedure:

In a high-pressure reactor, a solution of 3-methylbenzonitrile (1 equivalent) in ethanol or

methanol is prepared.

The catalyst (e.g., 5% Pd/C, typically 1-5 mol%) is carefully added to the solution under an

inert atmosphere (e.g., nitrogen or argon).

The reactor is sealed and purged several times with hydrogen gas to remove any air.

The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

The reaction mixture is stirred vigorously and may be gently heated (e.g., 25-50 °C) to

facilitate the reaction.

The progress of the reaction is monitored by the uptake of hydrogen and can be further

analyzed by techniques such as GC-MS or TLC.

Upon completion, the reactor is carefully depressurized and purged with an inert gas.
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The reaction mixture is filtered to remove the catalyst. The catalyst bed should be handled

with care as it can be pyrophoric.

The filtrate, containing the product, is concentrated under reduced pressure to remove the

solvent.

Experimental Protocol: Synthesis via Reduction of 3-
Methylbenzonitrile with Lithium Aluminum Hydride
(LiAlH₄)
This protocol outlines a general procedure for the synthesis of 3-Methylbenzylamine using

lithium aluminum hydride as the reducing agent.

Materials:

3-Methylbenzonitrile

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Water

15% aqueous sodium hydroxide solution

Anhydrous sodium sulfate

Procedure:

A solution of 3-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether or THF is

prepared in a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux

condenser, and a nitrogen inlet.

A suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in the same anhydrous solvent is

prepared in a separate flask and then transferred to the dropping funnel.
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The LiAlH₄ suspension is added dropwise to the stirred solution of 3-methylbenzonitrile at 0

°C (ice bath).

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-

MS).

The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential

and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide solution,

and then more water.

The resulting granular precipitate is removed by filtration, and the filter cake is washed with

the solvent.

The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure to yield the crude 3-Methylbenzylamine.

Purification
The crude 3-Methylbenzylamine obtained from either synthesis can be purified by vacuum

distillation. The product is distilled under reduced pressure, and the fraction boiling at the

correct temperature is collected.

Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis of 3-
Methylbenzylamine from 3-methylbenzonitrile, followed by purification.
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Synthesis and Purification of 3-Methylbenzylamine
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Caption: Workflow for the synthesis of 3-Methylbenzylamine.
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Applications in Research and Development
3-Methylbenzylamine is a key intermediate in the synthesis of a variety of organic molecules.

Its primary amine functionality allows it to readily participate in reactions such as N-alkylation,

N-acylation, and reductive amination.

Role in Pharmaceutical Synthesis
In drug development, 3-Methylbenzylamine can be incorporated into molecular scaffolds to

modulate their pharmacological properties. It can serve as a precursor for the synthesis of

more complex amines and amides that may exhibit biological activity.

Experimental Protocol: Use in Reductive Amination
The following is a generalized protocol for the use of 3-Methylbenzylamine in a reductive

amination reaction with a carbonyl compound (aldehyde or ketone).

Materials:

3-Methylbenzylamine

Aldehyde or Ketone

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

Anhydrous solvent (e.g., 1,2-dichloroethane, methanol, THF)

Acetic acid (optional, as a catalyst)

Procedure:

A solution of the carbonyl compound (1 equivalent) and 3-Methylbenzylamine (1-1.2

equivalents) is prepared in an anhydrous solvent in a round-bottom flask.

If necessary, a catalytic amount of acetic acid is added to facilitate the formation of the

intermediate imine or enamine. The mixture is stirred at room temperature for a period to

allow for imine formation.
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The reducing agent (1.5-2.0 equivalents) is added portion-wise to the stirred solution. The

temperature may need to be controlled with an ice bath, depending on the reactivity of the

reducing agent.

The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

The reaction is quenched by the addition of a saturated aqueous solution of sodium

bicarbonate or water.

The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

The combined organic layers are washed with brine, dried over an anhydrous drying agent

(e.g., sodium sulfate), and the solvent is removed under reduced pressure.

The crude product can be purified by column chromatography.

Logical Relationship in a Multi-step Synthesis
The following diagram illustrates the logical role of 3-Methylbenzylamine as an intermediate in

a hypothetical multi-step synthesis.
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Role of 3-Methylbenzylamine in a Synthetic Pathway
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Caption: Logical flow of a synthesis using 3-Methylbenzylamine.

Safety and Handling
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3-Methylbenzylamine is a corrosive substance that can cause severe skin burns and eye

damage. It should be handled with appropriate personal protective equipment (PPE), including

gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume

hood. It is also sensitive to air. For detailed safety information, refer to the Safety Data Sheet

(SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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